molecular formula C20H28N2O8 B558529 Boc-D-glu(otbu)-onp CAS No. 200397-60-0

Boc-D-glu(otbu)-onp

Cat. No. B558529
M. Wt: 424.4 g/mol
InChI Key: XGSZKZYRDFXIHX-OAHLLOKOSA-N
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Description

“Boc-D-glu(otbu)-onp” is a compound with the molecular formula C14H25NO6 . It is also known by other names such as “®-5-(tert-Butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid” and "Boc-D-Glutamic acid alpha-T-butyl ester" .


Molecular Structure Analysis

The molecular structure of “Boc-D-glu(otbu)-onp” can be represented by the InChI string: InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)/t9-/m1/s1 . The molecular weight of the compound is 303.35 g/mol .


Physical And Chemical Properties Analysis

“Boc-D-glu(otbu)-onp” has a molecular weight of 303.351 and a density of 1.1±0.1 g/cm3 . Its boiling point is 449.8±40.0 °C at 760 mmHg . The compound appears as a powder that is white to pale brown in color .

Scientific Research Applications

  • Opioid Receptor Research : BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) has been identified as a potent, highly delta-opioid receptor-selective competitive antagonist. This compound demonstrates significant delta- versus mu- and kappa-selectivity, indicating its potential in opioid receptor research (Rónai et al., 1995).

  • Self-Assembly and Nanoarchitecture : A study on Fmoc-Glu(OtBu)-OH, a similar compound, revealed its ability to self-assemble into various structures like spheres and broomsticks under different conditions. This characteristic is valuable in material chemistry and biomedical applications (Gour et al., 2021).

  • Peptidomimetics and Enkephalins : BOC-Glu(OtBu)-Tyr-Leu-OBzl, another related compound, was synthesized and tested as a part of a study on bisubstrate inhibitors of epidermal growth factor receptor protein tyrosine kinase. This study contributes to our understanding of peptidomimetics and their interactions with receptors (Rosse et al., 1997).

  • Proteasome Inhibition : Compounds like Cbz-Glu(OtBu)-Phe-Leucinal and Boc-Ser(OBzl)-Leu-Leucinal, which are structurally related to Boc-D-glu(otbu)-onp, have been found to be potent inhibitors of the 20S proteasome. Such studies are crucial for understanding cellular protein degradation mechanisms (Ma et al., 2011).

  • Anti-Inflammatory and Antioxidant Activity : A tetrapeptide derivative, PEP1261 {Boc-Lys-(Boc)-Arg-Asp-Ser-(tBu)-OtBu}, was tested for anti-inflammatory action and showed significant activity in reducing arthritis symptoms and oxidative stress in rats (Kumar et al., 2004).

  • Potential as Pharmacological Tools : Z-Ile-Glu(OtBu)-Ala-leucinal, a related compound, has been identified as an inhibitor of both acidic and neutral chymotrypsin-like activities of the multicatalytic proteinase complex, making it a valuable tool for physiological studies (Figueiredo-Pereira et al., 1995).

  • Peptide Library Screening : In a study involving a peptide library, the tweezer receptor showed selectivity for Glu(OtBu) at the amino terminus of tripeptides, highlighting the importance of such compounds in molecular recognition studies (Davies et al., 1998).

Safety And Hazards

“Boc-D-glu(otbu)-onp” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

5-O-tert-butyl 1-O-(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O8/c1-19(2,3)29-16(23)12-11-15(21-18(25)30-20(4,5)6)17(24)28-14-9-7-13(8-10-14)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,25)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSZKZYRDFXIHX-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428603
Record name 5-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-D-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-glu(otbu)-onp

CAS RN

200397-60-0
Record name 5-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-D-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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